molecular formula C10H9ClF3NO2 B14844917 Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate

Cat. No.: B14844917
M. Wt: 267.63 g/mol
InChI Key: LZSSNMAXHPTZBL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is a halogenated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 4, and an ethyl acetate moiety at position 5. This compound is a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)5-7-3-6(11)4-8(15-7)10(12,13)14/h3-4H,2,5H2,1H3

InChI Key

LZSSNMAXHPTZBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=C1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as palladium, and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic substitution at the 4-chloro position. Key reactions include:

Reaction with Thioamide Nucleophiles

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate reacts with heteroaryl thioamides under mild conditions to form carbothioamide derivatives. For example:

  • Conditions : Heating in dimethyl sulfoxide (DMSO) with sodium carbonate (Na₂CO₃) as a base .

  • Product : N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide .

  • Characterization :

    • 1H^1H NMR (DMSO-d₆): δ 10.09 (s, 1H), 8.22 (d, J = 5.4 Hz, 1H) .

    • HRMS (ESI): m/z 381.1341 (M + H⁺) .

Reaction with Amines

Primary and secondary amines displace the chloro group under catalytic conditions:

  • Conditions : Pd(OAc)₂ (0.5 mol%), K₃PO₄·7H₂O, ethylene glycol, 80°C .

  • Yield : Up to 73% for analogous 6-ethyl-2-phenyl-3-(trifluoromethyl)pyridine derivatives .

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura coupling with arylboronic acids:

Suzuki Coupling with Arylboronic Acids

  • Conditions : Pd(OAc)₂ catalyst, arylboronic acid (1.5 equiv), K₃PO₄·7H₂O, ethylene glycol, 80°C .

  • Product : 6-Aryl-2-(trifluoromethyl)pyridine derivatives .

  • Example Yield : 73% for 6-ethyl-2-phenyl-3-(trifluoromethyl)pyridine .

Ester Hydrolysis and Functionalization

The ethyl acetate moiety undergoes hydrolysis to yield carboxylic acids or derivatives:

Acid-Catalyzed Hydrolysis

  • Conditions : Reflux in HCl (6M), ethanol/water (1:1) .

  • Product : 4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid.

Base-Catalyzed Hydrolysis

  • Conditions : NaOH (2M), ethanol/water (1:1), 60°C .

  • Product : Sodium salt of the corresponding carboxylic acid.

Reactivity of the Trifluoromethyl Group

While the -CF₃ group is generally inert, it stabilizes the pyridine ring via electron-withdrawing effects, directing electrophilic attacks to specific positions.

Table 1: Nucleophilic Aromatic Substitution Reactions

NucleophileConditionsProductYieldReference
Piperazine-thioamideDMSO, Na₂CO₃, 80°CCarbothioamide derivativeN/A
AnilinePd(OAc)₂, K₃PO₄, ethylene glycol6-Aryl-substituted pyridine73%

Table 2: Ester Hydrolysis Conditions

Reaction TypeReagents/ConditionsProductReference
Acidic hydrolysis6M HCl, ethanol/water, refluxCarboxylic acid
Basic hydrolysis2M NaOH, ethanol/water, 60°CSodium carboxylate

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is primarily influenced by its trifluoromethyl and chloro groups. These groups can interact with biological targets, such as enzymes and receptors, through various mechanisms:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate and related compounds from the evidence:

Compound Name Core Structure Substituents (Positions) Functional Groups Molecular Formula
This compound Pyridine Cl (4), CF₃ (2), ethyl acetate (6) Ester, halogen, trifluoromethyl C₁₀H₉ClF₃NO₂ (inferred)
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Pyrimidine Cl (4), CF₃ (2), methyl (5,6) Halogen, trifluoromethyl, alkyl C₇H₇ClF₃N₂
4-Chloro-5-fluoro-2-methylpyridine Pyridine Cl (4), F (5), methyl (2) Halogen, alkyl C₆H₅ClFN
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate Pyrimidine NH₂ (6), CF₃ (2), ethyl ester (4) Amino, ester, trifluoromethyl C₈H₈F₃N₃O₂

Key Observations:

  • Core Structure: Pyridine vs. pyrimidine rings significantly alter electronic properties.
  • Substituent Effects: The trifluoromethyl group at position 2 (common in all analogs) enhances electron-withdrawing effects, stabilizing the ring against electrophilic attack. Ethyl acetate at position 6 in the target compound introduces steric bulk and hydrolytic lability compared to smaller groups like methyl or halogens . Amino groups (e.g., in ) increase solubility via hydrogen bonding, whereas chloro substituents enhance lipophilicity.

Physicochemical Properties

  • Solubility: The ethyl acetate group in the target compound likely reduces water solubility compared to amino-substituted analogs (e.g., ). Pyrimidine derivatives generally exhibit higher polarity than pyridines due to additional nitrogen atoms .
  • Reactivity :
    • Chlorine at position 4 facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) in both pyridine and pyrimidine systems .
    • Ethyl esters (as in the target compound and ) serve as protective groups for carboxylic acids, enabling controlled hydrolysis under basic conditions .

Biological Activity

Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro and a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

The mechanism of action for this compound is primarily linked to its role as a calcium channel blocker. This action inhibits calcium ion influx into cells, leading to physiological effects such as vasodilation and reduced blood pressure. The trifluoromethyl group is known to improve the compound's ability to penetrate cell membranes, thereby enhancing its efficacy in biological systems .

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that it displays excellent antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results from these studies are summarized in Table 1.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa22
Klebsiella pneumoniae15

Table 1: Antibacterial activity of this compound against various bacterial strains.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those derived from colorectal cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted pyridines, including this compound. The study concluded that the compound exhibited superior activity compared to other derivatives lacking the trifluoromethyl group, highlighting the importance of this substituent in enhancing biological activity .
  • Anticancer Research : In another case study focusing on the anticancer properties, researchers tested this compound against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this compound could be a promising lead for anticancer drug development .

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